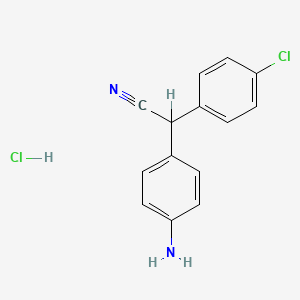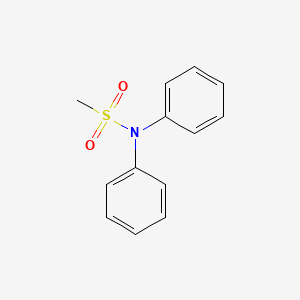
2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Amino-4-chloro-α-acetonitrile toluene hydrochloride , is a chemical compound with the following structural formula:
C14H11ClN2HCl
This compound belongs to the class of α-acetonitrile derivatives and contains both an amino group (NH₂) and a cyano group (CN). It is a white to off-white crystalline powder.
Métodos De Preparación
Synthetic Routes:: The synthesis of 2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride involves several steps. One common synthetic route is as follows:
Acylation of 4-Aminobenzonitrile: 4-Aminobenzonitrile reacts with acetyl chloride or acetic anhydride to form the corresponding acetylated intermediate.
Reductive Amination: The acetylated intermediate undergoes reductive amination using sodium cyanoborohydride and an appropriate reducing agent (such as sodium borohydride) to yield the target compound.
Industrial Production Methods:: The industrial production of this compound typically involves large-scale batch processes. Precise conditions and catalysts may vary depending on the manufacturer.
Análisis De Reacciones Químicas
2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride can participate in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid or other oxidation products.
Reduction: Reduction of the nitrile group (CN) can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro and amino groups.
Condensation Reactions: It may participate in condensation reactions to form imines or Schiff bases.
Common reagents include hydrogen peroxide (for oxidation), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as amines).
Aplicaciones Científicas De Investigación
2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride finds applications in various fields:
Medicinal Chemistry: It may serve as a starting material for the synthesis of pharmaceutical compounds.
Biological Research: Researchers use it as a probe or precursor in studies related to receptors, enzymes, and biological pathways.
Industry: It has applications in the synthesis of dyes, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. it likely interacts with biological targets (such as enzymes or receptors) due to its functional groups (amine and nitrile). Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While there are no direct analogs of 2-(4-Aminophenyl)-2-(4-chlorophenyl)acetonitrile hydrochloride, its structural features make it unique. Similar compounds include other α-acetonitrile derivatives and aromatic amines.
Propiedades
Número CAS |
71411-76-2 |
|---|---|
Fórmula molecular |
C14H12Cl2N2 |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-2-(4-chlorophenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C14H11ClN2.ClH/c15-12-5-1-10(2-6-12)14(9-16)11-3-7-13(17)8-4-11;/h1-8,14H,17H2;1H |
Clave InChI |
WPLNHSSRSJORCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)


![5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997245.png)



![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)


![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997293.png)
